molecular formula C12H20F3N3O6S B050915 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine CAS No. 207857-15-6

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

Cat. No. B050915
M. Wt: 391.37 g/mol
InChI Key: GOQZIPJCBUYLIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidine functionalized building blocks, including those similar to 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, involves several key steps, such as protection of the guanidine functionality with Boc groups and the introduction of the trifluoromethylsulfonyl group. These processes often utilize orthogonal protection strategies to allow for selective deprotection and further functionalization (Hickey, Ashton, & Pfeffer, 2015).

Molecular Structure Analysis

The molecular structure of guanidines and their derivatives, including 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, often involves complex interactions between the functional groups and the core guanidine moiety. Studies involving NMR spectroscopy and DFT calculations provide insights into the structural characteristics of these compounds, highlighting the electronic delocalization and the impact of substituents on the guanidine core's reactivity and stability (Tolstikova et al., 2011).

Chemical Reactions and Properties

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine participates in various chemical reactions, leveraging its guanidine group for guanylation reactions and its protecting groups for orthogonal synthesis strategies. For instance, the trifluoroacetyl group has been employed as a new protecting group for guanidine functionality, illustrating the versatility of guanidine derivatives in synthetic chemistry (Bartoli, Jensen, & Kilburn, 2003).

Scientific Research Applications

  • Synthesis of Hydroxylamine-Containing Analogues of GC7:

    • It was demonstrated that 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine can specifically amidinate the amino group in the presence of the free aminooxy group. This discovery aids in synthesizing novel GC7 analogues for investigating their interaction with deoxyhypusine synthase (Khomutov et al., 2016).
  • Development in Preparation of Guanidines:

    • The paper presented developments in the preparation of guanidines, including bis(Boc) aminoalkylguanidines, using 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine. This method yielded stable sulfonate salts without chromatography, offering a streamlined approach to synthesizing guanidine functionalized building blocks (Hickey et al., 2015).
  • Use in Peptide Synthesis:

    • The trifluoroacetyl moiety, a new protecting group for guanidine functionality, is easily cleaved under mild basic conditions. This is complementary to Boc, Cbz, and Ddpe protecting groups and can be applied in peptide synthesis in solution and on a solid phase (Bartoli et al., 2003).
  • Method for the Synthesis of N,N′-Di-Boc-Protected Guanidines:

    • An efficient synthetic procedure for converting a variety of amines to N,N′-di-Boc-protected guanidines was described. This method uses cyanuric chloride as an activating reagent for di-Boc-thiourea, offering an alternative route for guanylation of amines (Porcheddu et al., 2009).
  • Application in Antibacterial Cotton Fabrics:

    • A tert‐butoxycarbonyl (Boc) protected guanidine containing isocyanate group (IGUA-Boc) was developed and bonded onto cotton fabric. This resulted in antibacterial cotton fabrics with negligible cytotoxicity, maintaining their mechanical properties and antibacterial effectiveness even after 50 laundering cycles (Cao et al., 2020).

Safety And Hazards

“1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled in a fume hood under nitrogen atmosphere, using appropriate personal protective equipment and inert gas techniques .

properties

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQZIPJCBUYLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395153
Record name 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

CAS RN

207857-15-6
Record name 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-BOC-2-(trifluoromethylsulfonyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

Citations

For This Compound
79
Citations
K Sidoryk, M Świtalska, P Rózga, J Wietrzyk… - Medicinal Chemistry …, 2017 - Springer
An optimization of the guanidylation process by verifying the efficacy of common guanylation reagents in order to obtain the guanidine derivatives of indolo[2,3-b]quinoline has been …
Number of citations: 20 link.springer.com
A Spivak, R Khalitova, D Nedopekina, L Dzhemileva… - Molecules, 2018 - mdpi.com
Triterpene acids, namely, 20,29-dihydrobetulinic acid (BA), ursolic acid (UA) and oleanolic acid (OA) were converted into C-28-amino-functionalized triterpenoids 4–7, 8a, 15, 18 and 20…
Number of citations: 28 www.mdpi.com
V Sikervar - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[207857‐15‐6] C 12 H 20 F 3 N 3 O 6 S (MW 391.4) InChI = 1S/C12H20F3N3O6S/c1‐10(2,3)23‐8(19)16‐7(17‐9(20)24‐11(4,5)6)18‐25(21,22)12(13,14)15/h1‐6H3,(H2,16,17,18,19,20…
Number of citations: 0 onlinelibrary.wiley.com
MA Khomutov, AR Simonian, J Weisell… - Russian Journal of …, 2016 - Springer
Earlier unknown hydroxylamine-containing analogues of 1-guanidino-7-aminohepane (GC7) containing the free aminooxy group (1-aminooxy-6-guanidinohexane), bis-guanyl …
Number of citations: 5 link.springer.com
RJ Fair, ME Hensler, W Thienphrapa, QN Dam… - …, 2012 - Wiley Online Library
The emergence of virulent, drug‐resistant bacterial strains coupled with a minimal output of new pharmaceutical agents to combat them makes this a critical time for antibacterial …
AA Metwally, IS Blagbrough - Pharmaceutics, 2011 - mdpi.com
Four guanidine derivatives of N 4 , N 9 -diacylated spermine have been designed, synthesized, and characterized. These guanidine-containing cationic lipids bound siRNA and formed …
Number of citations: 14 www.mdpi.com
BT Hong, CL Chen, JM Fang, KC Tsai, SY Wang… - Bioorganic & Medicinal …, 2014 - Elsevier
Tamiflu , the ethyl ester form of oseltamivir carboxylic acid (OC), is the first orally available anti-influenza drug for the front-line therapeutic option. In this study, the OC-hydroxamates, OC-…
Number of citations: 21 www.sciencedirect.com
V Tähtinen, A Verhassel, J Tuomela, P Virta - ChemBioChem, 2019 - Wiley Online Library
γ‐Modified (ie, (S)‐aminomethyl, (S)‐acetamidomethyl, (R)‐4‐(hydroxymethyl)triazol‐1‐ylmethyl, and (S)‐guanidinylmethyl) triplex‐forming peptide nucleic acids (TFPNAs) were …
S Xiao, N Fu, K Peckham, BD Smith - Organic letters, 2010 - ACS Publications
A squaraine rotaxane scaffold with four alkyne groups is readily converted into a range of dendritic architectures using high-yielding copper-catalyzed alkyne azide cycloaddition (…
Number of citations: 58 pubs.acs.org
G Maccari, S Sanfilippo, F De Luca, D Deodato… - Bioorganic & Medicinal …, 2014 - Elsevier
Antibiotic resistance has reached alarming levels in many clinically-relevant human pathogens, and there is an increasing clinical need for new antibiotics active on drug-resistant Gram-…
Number of citations: 17 www.sciencedirect.com

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